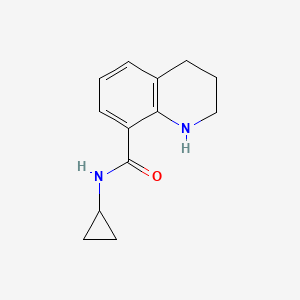
N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-8-carboxamide involves several steps. One common method includes the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-8-carboxamide undergoes various chemical reactions, including:
Substitution: Substitution reactions can occur under different conditions, often involving nucleophiles or electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-8-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-8-carboxamide can be compared to other similar compounds, such as:
Quinoline derivatives: These compounds share a similar core structure and exhibit a range of biological activities, including antimicrobial, antimalarial, and anticancer properties.
Tetrahydroisoquinoline analogs: These analogs are known for their diverse biological activities against various pathogens and neurodegenerative disorders.
The uniqueness of this compound lies in its specific cyclopropyl and carboxamide functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H16N2O |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
N-cyclopropyl-1,2,3,4-tetrahydroquinoline-8-carboxamide |
InChI |
InChI=1S/C13H16N2O/c16-13(15-10-6-7-10)11-5-1-3-9-4-2-8-14-12(9)11/h1,3,5,10,14H,2,4,6-8H2,(H,15,16) |
InChI Key |
WUKGKPAQHNKPLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=CC=C2)C(=O)NC3CC3)NC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B11890099.png)
![3-Fluoro-5,8,10-triazatricyclo[7.4.0.0(2),]trideca-1(13),2,4,6,9,11-hexaene-4-carbonitrile](/img/structure/B11890107.png)
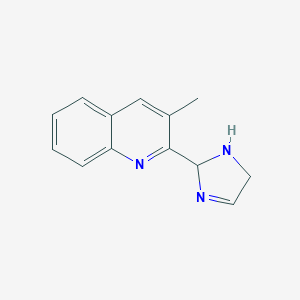
![6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one hydrobromide](/img/structure/B11890123.png)
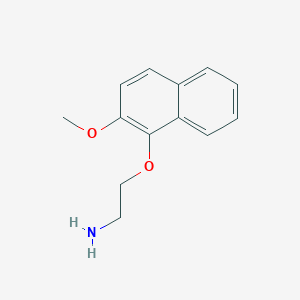
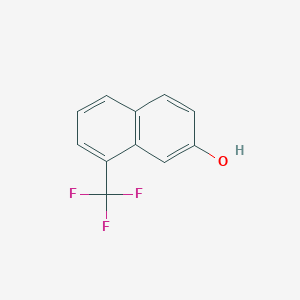
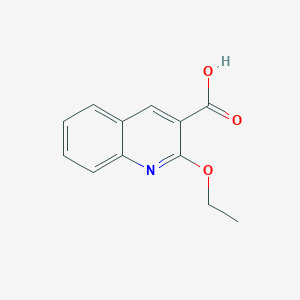



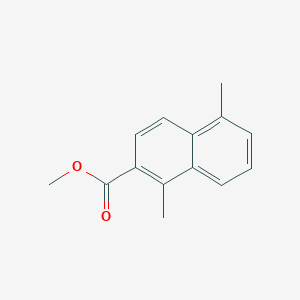
![2-Ethyl-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B11890189.png)


